Iso-olomoucine is a purine derivative that serves as an inactive control compound in scientific research, particularly in studies involving cyclin-dependent kinase (CDK) inhibitors. It is structurally similar to the potent CDK inhibitors olomoucine and roscovitine but lacks their inhibitory activity. This characteristic makes iso-olomoucine a valuable tool for discerning the specific effects of CDK inhibition from potential off-target effects of active compounds. [, ]
The synthesis of 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine typically involves several steps, starting from purine derivatives. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions with appropriate solvents like dimethylformamide or dimethyl sulfoxide to enhance solubility and reactivity.
The molecular structure of 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:
The bond angles and lengths around the nitrogen and carbon atoms provide insights into the electronic environment and sterics, which are crucial for its interaction with biological targets.
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine participates in various chemical reactions:
Quantitative analyses often involve determining the inhibitory constants (IC50 values) to assess potency against specific kinases.
The mechanism of action for 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine primarily revolves around its role as an inhibitor of cyclin-dependent kinases. It operates through:
This dual mechanism allows it to modulate cell cycle progression effectively, making it valuable in cancer research and potential therapeutic applications.
The physical and chemical properties of 6-benzylamino-2-(2-hydroxyethylamino)-7-methylpurine include:
These properties are critical for determining formulation strategies in drug development.
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine has several scientific applications:
Research continues into its potential applications in both therapeutic contexts and agricultural biotechnology, highlighting its versatility as a compound of interest in multiple fields.
The systematic IUPAC name for this purine derivative is 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine. This name precisely defines its molecular structure: a purine core substituted at the 6-position with a benzylamino group (–NH-CH₂-C₆H₅), at the 2-position with a 2-hydroxyethylamino group (–NH-CH₂-CH₂-OH), and at the 7-position with a methyl group (–CH₃). Its structural formula (C₁₅H₁₈N₆O) comprises:
The definitive identifier for this compound is its CAS Registry Number 101622-50-8 [1] [2]. Its fundamental molecular properties are:
Table 2: Core Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 101622-50-8 |
Molecular Formula | C₁₅H₁₈N₆O |
Molecular Weight | 298.34 g/mol |
Purity Specification (Commercial) | ≥98% (HPLC referenced for Olomoucine) [7] |
Publicly available search results do not provide specific crystallographic data (unit cell parameters, space group, atomic coordinates) or detailed conformational studies (e.g., preferred rotameric states of the benzylamino or hydroxyethylamino side chains) for 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine. The absence of this data in the retrieved sources indicates that comprehensive single-crystal X-ray diffraction analysis or detailed solution-state conformational studies (e.g., via advanced NMR or computational modeling) specific to this isomer have not been reported in the commonly accessible literature indexed here. Its structural assignment is based on spectroscopic characterization and analogy to related purine derivatives like Olomoucine [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7